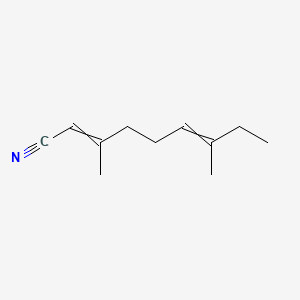
3,7-Dimethylnona-2,6-dienenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,7-Dimethylnona-2,6-dienenitrile is an organic compound with the molecular formula C11H17N . It is known for its application in the fragrance industry, particularly in perfumes for cosmetics and household products . The compound is characterized by its unique structure, which includes a nitrile group and multiple double bonds.
準備方法
The synthesis of 3,7-Dimethylnona-2,6-dienenitrile involves several synthetic routes. One common method is the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions . Industrial production methods often involve catalytic processes to ensure high yield and purity . The specific reaction conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of production .
化学反応の分析
3,7-Dimethylnona-2,6-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bonds in the compound allow for substitution reactions with halogens and other electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents such as lithium aluminum hydride , and halogens for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Synthesis and Organic Chemistry
3,7-Dimethylnona-2,6-dienenitrile serves as a precursor in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as Diels-Alder reactions and cycloadditions. These reactions are essential for creating new compounds with desired properties.
Biological Studies
Research has focused on the interactions of this compound within biological systems. Studies aim to understand its potential effects on human health and its behavior in cellular environments. For instance, initial findings suggest that it may exhibit beneficial properties but also require careful handling due to potential toxicity at elevated concentrations .
Fragrance Industry
A significant application of this compound is in the fragrance industry. It is known for its fresh, citrus-like aroma, making it suitable for perfumes and household products. Its use is particularly noted as a substitute for Citral, which has higher skin sensitization potential .
Material Science
The compound is being investigated for its potential in creating new materials and chemicals, particularly those that require specific aromatic characteristics without the drawbacks associated with more sensitizing compounds like Citral .
Case Study 1: Skin Sensitization Testing
A study evaluated the skin sensitization potential of this compound compared to Citral using the Direct Peptide Reactivity Assay (DPRA). The results indicated that while Citral showed significant activity in inducing skin sensitization, this compound did not surpass the threshold for a positive rating . This finding supports its application in consumer products where reduced sensitization risk is desired.
Case Study 2: Toxicological Assessment
Toxicological studies have assessed the genotoxicity and reproductive toxicity of this compound. The compound was found not to be genotoxic with a No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity at 67 mg/kg/day and reproductive toxicity at 200 mg/kg/day . Such data are crucial for regulatory compliance and safety assessments in industrial applications.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Precursor for complex organic molecules; participates in Diels-Alder reactions | Useful for creating novel compounds with tailored properties |
| Biological Interaction | Studies on cellular effects; potential toxicity concerns | Requires careful handling due to possible toxic effects at high concentrations |
| Fragrance Composition | Used in perfumes as a citrus-like aroma; substitute for Citral | Lower skin sensitization potential compared to Citral |
| Material Science | Investigated for new materials with specific aromatic characteristics | Potential for broad applications without adverse health effects |
作用機序
The mechanism of action of 3,7-Dimethylnona-2,6-dienenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions , while the double bonds can undergo electrophilic addition . These interactions can affect various biochemical pathways, depending on the specific context and application .
類似化合物との比較
3,7-Dimethylnona-2,6-dienenitrile can be compared with other similar compounds such as:
- 3,7-Dimethyl-2,6-octadienenitrile
- 3,7-Dimethyl-2,6-decadienenitrile
These compounds share similar structural features but differ in the length of their carbon chains and the position of double bonds . The unique combination of the nitrile group and the specific arrangement of double bonds in this compound gives it distinct chemical properties and applications .
特性
CAS番号 |
61792-11-8 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
(2Z,6E)-3,7-dimethylnona-2,6-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-4-10(2)6-5-7-11(3)8-9-12/h6,8H,4-5,7H2,1-3H3/b10-6+,11-8- |
InChIキー |
DHJVLXVXNFUSMU-HOLFWZHHSA-N |
SMILES |
CCC(=CCCC(=CC#N)C)C |
異性体SMILES |
CC/C(=C/CC/C(=C\C#N)/C)/C |
正規SMILES |
CCC(=CCCC(=CC#N)C)C |
Key on ui other cas no. |
61792-11-8 |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















